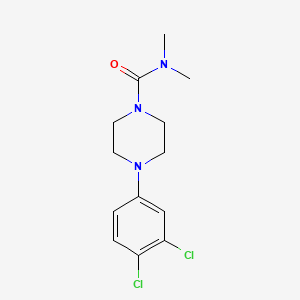

4-(3,4-dichlorophenyl)-N,N-dimethylpiperazine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

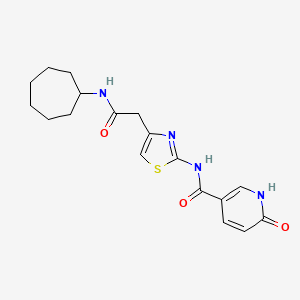

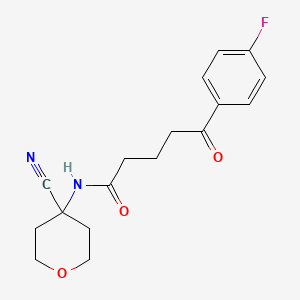

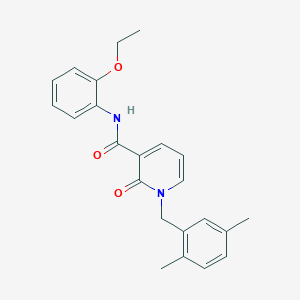

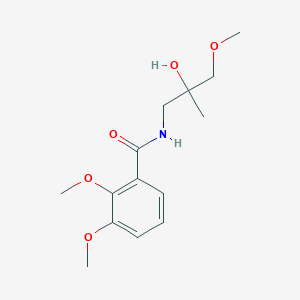

The compound “4-(3,4-dichlorophenyl)-N,N-dimethylpiperazine-1-carboxamide” is a derivative of piperazine, which is a common moiety in many pharmaceutical drugs. The presence of the dichlorophenyl group suggests that it may have some biological activity, as dichlorophenyl groups are often seen in various biologically active compounds .

Applications De Recherche Scientifique

Androgen Receptor Antagonist Activities

- A series of N-arylpiperazine-1-carboxamide derivatives, including compounds related to 4-(3,4-dichlorophenyl)-N,N-dimethylpiperazine-1-carboxamide, were synthesized and evaluated for their androgen receptor (AR) antagonist activities. These compounds demonstrated potent AR antagonist activities, suggesting potential utility in the treatment of prostate cancer (Kinoyama et al., 2005).

Potential Nootropic Activities

- Compounds structurally related to 4-(3,4-dichlorophenyl)-N,N-dimethylpiperazine-1-carboxamide were tested for nootropic activity, indicating a potential role in cognitive enhancement and related neurological applications (Valenta et al., 1994).

Optical Properties in Polyamides

- Studies involving optical rotatory dispersion (ORD), circular dichroism (CD), and ultraviolet spectra (UV) of polyamides derived from compounds including 4-(3,4-dichlorophenyl)-N,N-dimethylpiperazine-1-carboxamide, highlight their significance in material science, particularly in understanding the optical properties of inherently dissymmetric polyamides (Overberger et al., 1971).

Solid-State Conformation Studies

- In a study focusing on the crystal structures and thermodynamic properties of new atypical antipsychotic cariprazine, a compound structurally similar to 4-(3,4-dichlorophenyl)-N,N-dimethylpiperazine-1-carboxamide, the variations in solid-state conformation of the molecule in different crystalline environments were examined, indicating the importance of such compounds in pharmaceutical sciences (Ye et al., 2018).

Antibacterial Activity

- A study synthesized derivatives of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid, a compound related to 4-(3,4-dichlorophenyl)-N,N-dimethylpiperazine-1-carboxamide, and evaluated their antibacterial activities, indicating the potential of these compounds in developing new antibacterial agents (Bildirici et al., 2007).

Mécanisme D'action

Target of Action

The compound “4-(3,4-dichlorophenyl)-N,N-dimethylpiperazine-1-carboxamide” is structurally similar to other compounds that have been found to inhibit photosynthesis . Therefore, it’s likely that its primary targets are the components of the photosynthetic electron transport chain, particularly Photosystem II .

Mode of Action

The compound’s mode of action is believed to be through the inhibition of the Hill reaction in photosynthetic electron transfer, specifically at the Photosystem II (PSII) level . It blocks the Q_B plastoquinone binding site of PSII, preventing the electron flow from PSII to plastoquinone .

Biochemical Pathways

The inhibition of the Hill reaction disrupts the photosynthetic electron transport chain, which in turn affects the plant’s ability to convert light energy into chemical energy . This interruption of the photosynthetic process can lead to a decrease in the production of ATP and NADPH, two crucial molecules for various biochemical pathways in the plant .

Result of Action

The result of the compound’s action is a reduction in the plant’s ability to photosynthesize, which can lead to stunted growth or even death . On a molecular level, this is due to the disruption of the electron transport chain and the subsequent decrease in ATP and NADPH production .

Propriétés

IUPAC Name |

4-(3,4-dichlorophenyl)-N,N-dimethylpiperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17Cl2N3O/c1-16(2)13(19)18-7-5-17(6-8-18)10-3-4-11(14)12(15)9-10/h3-4,9H,5-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQKGUNIRAJUIIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N1CCN(CC1)C2=CC(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,4-dichlorophenyl)-N,N-dimethylpiperazine-1-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-{[3-(azepan-1-ylcarbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate](/img/structure/B2939739.png)

![2-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrazine](/img/structure/B2939742.png)

![1-Methyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride](/img/structure/B2939750.png)

![3-benzyl-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2939751.png)

![4-[(6-Methyl-4-phenylquinazolin-2-yl)amino]benzoic acid](/img/structure/B2939752.png)

![2-({4-amino-5-[(4-methylphenyl)sulfonyl]pyrimidin-2-yl}thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2939756.png)

![1-Amino-3-[3-(4-methylphenyl)-1-adamantyl]urea](/img/structure/B2939757.png)